(3-Phenyloxetan-3-yl)methanamine
Description
Significance of Oxetane (B1205548) Motifs in Contemporary Chemical Research
The four-membered oxetane ring, once considered a synthetic curiosity, is now a celebrated motif in modern chemistry. acs.org Its incorporation into molecular design is driven by the unique set of properties it imparts.
Historically, the synthesis of oxetanes was often challenging due to the inherent ring strain of the four-membered ether. mdpi.commagtech.com.cn Early methods, such as the Paternò-Büchi reaction, provided initial access to these structures. mdpi.com However, the last few decades have witnessed a surge in the development of robust and efficient synthetic methodologies, making a wide array of substituted oxetanes readily accessible. acs.orgmagtech.com.cn This has been a critical factor in their adoption in medicinal chemistry, where they are now recognized for their ability to enhance the properties of drug candidates. nih.gov The discovery of naturally occurring, biologically active compounds containing the oxetane ring, such as Taxol, further fueled interest in this structural unit. mdpi.compharmablock.com
One of the most valued attributes of the oxetane ring is its ability to confer conformational rigidity to a molecule. pharmablock.comresearchgate.net This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. researchgate.netnih.gov The oxetane ring adopts a puckered conformation, and the presence of substituents can further influence this geometry. acs.org
Furthermore, the oxetane motif is a powerful tool for modulating a molecule's lipophilicity. beilstein-journals.org As a polar heterocycle, it can increase the aqueous solubility of a compound, a desirable property for many drug candidates. nih.gov The oxetane ring is often used as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities, leading to improved metabolic stability and reduced lipophilicity. acs.orgpharmablock.com For instance, replacing a gem-dimethyl group with an oxetane can significantly decrease the logarithm of the partition coefficient (logP), a measure of lipophilicity. beilstein-journals.org
Strategic Importance of Amines in Heterocyclic Chemistry Research
Amines are fundamental building blocks in organic chemistry, and their importance is particularly pronounced in the realm of heterocyclic chemistry. numberanalytics.comopenmedicinalchemistryjournal.com They serve as key nucleophiles and bases in a vast array of synthetic transformations, enabling the construction of diverse heterocyclic scaffolds. numberanalytics.comlibretexts.org The nitrogen atom in an amine can be incorporated into a heterocyclic ring or can be appended as a substituent, profoundly influencing the molecule's chemical and physical properties. In medicinal chemistry, the basicity of an amine is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an oxetane ring adjacent to an amine can significantly reduce the amine's basicity (pKaH) through an inductive electron-withdrawing effect, which can be a valuable strategy for optimizing drug-like properties. nih.govnih.gov
Overview of (3-Phenyloxetan-3-yl)methanamine as a Key Research Intermediate
This compound stands at the intersection of these important chemical motifs. It is a primary amine attached to a carbon atom that is part of a 3-substituted oxetane ring, which also bears a phenyl group. This specific arrangement makes it a valuable intermediate for the synthesis of more complex molecules. The presence of the reactive primary amine allows for a wide range of chemical modifications, such as acylation, alkylation, and the formation of ureas and thioureas. researchgate.net The phenyl group provides a scaffold for further functionalization through aromatic substitution reactions. The oxetane ring, as discussed, imparts desirable physicochemical properties. This compound serves as a versatile building block, enabling the exploration of new chemical space in drug discovery and other areas of chemical research. bldpharm.combldpharm.com
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 497239-45-9 | bldpharm.combldpharm.commyskinrecipes.comchembuyersguide.comchemicalbook.com |
| Molecular Formula | C₁₀H₁₃NO | bldpharm.combldpharm.commyskinrecipes.comchembuyersguide.comchemicalbook.com |
| Molecular Weight | 163.22 g/mol | myskinrecipes.comchembuyersguide.com |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C | bldpharm.combldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-phenyloxetan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXQZRCYHWTSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669307 | |
| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497239-45-9 | |
| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation of Biological Activities and Pharmacological Profiles of 3 Phenyloxetan 3 Yl Methanamine and Its Congeners
Exploration of Molecular Targets and Mechanisms of Action in Research Contexts
The pharmacological effects of a compound are rooted in its interactions with specific molecular targets within the body. Research into (3-Phenyloxetan-3-yl)methanamine and its analogs has begun to uncover these targets and the subsequent biochemical cascades they influence.
Receptor Binding Studies (e.g., CXCR7 receptor modulation)
The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), has been identified as a significant molecular target for certain congeners of this compound. chemrxiv.orgnih.gov CXCR7 is a G protein-coupled receptor that binds to the chemokines CXCL12 (also known as SDF-1) and CXCL11. nih.govfrontiersin.org Unlike typical chemokine receptors, CXCR7 does not primarily signal through G proteins to induce a calcium response. Instead, it is considered a "scavenger" receptor, internalizing and degrading its ligands, thereby modulating their availability for other receptors like CXCR4. nih.govfrontiersin.orgnih.gov It can also signal through β-arrestin pathways. nih.govfrontiersin.orgnih.gov
Recent studies have focused on developing small-molecule agonists for ACKR3. chemrxiv.org Structure-activity relationship (SAR) studies on a series of novel small molecules have yielded potent agonists with activities in the nanomolar to low micromolar range in β-arrestin recruitment assays. chemrxiv.org These studies highlight that specific substitutions on the phenyl ring of related molecules are crucial for binding to ACKR3. chemrxiv.org For instance, fluoro substituents on the phenyl group were found to be highly preferable for agonistic activity. chemrxiv.org While direct binding studies of this compound to CXCR7 are not extensively detailed in the provided results, the focus on developing CXCR7 modulators from structurally related compounds suggests this is a key area of investigation. chemrxiv.org
The interaction of ligands with CXCR7 can influence various pathological and physiological processes, including cancer progression, angiogenesis, and immune responses. nih.govfrontiersin.org In some cancers, CXCR7 expression is associated with tumor growth and metastasis. nih.govresearchgate.net The receptor can promote cell proliferation, survival, and migration. nih.gov
Enzyme Inhibition/Activation Assays
The inhibitory or activating effects of this compound and its derivatives on various enzymes are a critical aspect of their pharmacological profile. Enzyme assays are standard laboratory methods used to measure the rate of enzyme-catalyzed reactions and to determine the effects of compounds on these rates.
One area of investigation for compounds structurally related to this compound is their potential as inhibitors of enzymes involved in viral replication. For example, derivatives have been tested for their activity against the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). google.com In these assays, the ability of a compound to inhibit the synthesis of RNA by the viral polymerase is measured. google.com Standard HCV NS5B RdRp enzyme assays are conducted in 96-well plates, and the reaction mixture typically includes the enzyme, a template, a primer, and labeled nucleotides. google.com The inhibition is quantified by measuring the reduction in the incorporation of the labeled nucleotide in the presence of the test compound. google.com
Another important class of enzymes that are often targeted in drug discovery are cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Hybrid compounds incorporating a tetrahydroquinoline moiety with isoxazole (B147169) or isoxazoline (B3343090) have been synthesized and evaluated for their ability to inhibit AChE and BChE. mdpi.com These assays typically measure the enzymatic hydrolysis of a substrate, and the inhibitory potency of a compound is expressed as its half-maximal inhibitory concentration (IC50). mdpi.com
Furthermore, α-glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic approach for managing type 2 diabetes. nih.gov Bis(indol-3-yl)methane derivatives have been shown to inhibit these enzymes, with some compounds exhibiting stronger activity than the standard drug acarbose. nih.gov
The table below summarizes findings from enzyme inhibition assays for compounds structurally related to this compound.
| Compound Class | Target Enzyme | Assay Type | Key Findings |
| This compound Congeners | HCV NS5B RdRp | RNA polymerase inhibition assay | Demonstrated activity against HCV NS5B. google.com |
| Tetrahydroquinoline-Isoxazole Hybrids | Acetylcholinesterase (AChE) | Enzyme inhibition assay | Some hybrids showed significant AChE inhibition with IC50 values in the low micromolar range. mdpi.com |
| Tetrahydroquinoline-Isoxazole Hybrids | Butyrylcholinesterase (BChE) | Enzyme inhibition assay | One hybrid compound was a potent and selective BChE inhibitor. mdpi.com |
| Bis(indol-3-yl)methane Derivatives | α-Glucosidase | Enzyme inhibition assay | Several compounds showed stronger inhibitory activity than acarbose. nih.gov |
| Bis(indol-3-yl)methane Derivatives | α-Amylase | Enzyme inhibition assay | Exhibited good to moderate inhibitory activities. nih.gov |
Modulation of Intracellular Signaling Pathways
The binding of this compound congeners to their molecular targets can trigger a cascade of events within the cell, known as intracellular signaling pathways. These pathways regulate fundamental cellular processes.
The CXCR7 receptor, a target for related compounds, is known to modulate several key signaling pathways. nih.gov Unlike many chemokine receptors, CXCR7 does not typically induce calcium mobilization but instead signals through the recruitment of β-arrestin 2. nih.govnih.gov This can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. nih.gov Sustained activation of ERK1/2 has been observed following ligand binding to CXCR7. nih.gov
In the context of cancer, CXCR7 activation has been shown to promote angiogenesis by regulating vascular endothelial growth factor A (VEGFA) and galectin-3, often through the MAPK signaling pathway. nih.gov The receptor can also influence cell survival and proliferation by activating the PI3K/Akt signaling pathway. nih.gov For instance, in cholangiocarcinoma cells, CXCR7 activation is necessary for maintaining cell survival and mediates anti-apoptotic effects. nih.gov
The table below outlines some of the key signaling pathways potentially modulated by this compound and its congeners, based on the known functions of their targets.
| Signaling Pathway | Potential Effect of Modulation | Associated Cellular Processes |
| GPCR (via CXCR7) | Biased signaling through β-arrestin | Cell migration, proliferation, survival nih.govnih.gov |
| MAPK | Activation of ERK1/2 | Angiogenesis, cell growth nih.govnih.gov |
| PI3K/Akt/mTOR | Activation | Cell survival, proliferation nih.gov |
| TGF-beta/Smad | Cross-talk with chemokine signaling | Regulation of cell growth and differentiation |
| Ubiquitin | Regulation of receptor trafficking | Control of receptor internalization and degradation researchgate.net |
Cellular Pharmacological Studies
To understand the biological effects of this compound and its derivatives in a more complex biological system, researchers utilize cellular pharmacological studies. These in vitro experiments provide insights into how the compounds affect living cells.
In Vitro Cell Line-Based Assays for Biological Response Assessment
Cell line-based assays are a cornerstone of pharmacological research, allowing for the assessment of a compound's biological activity in a controlled environment. usp.br These assays can measure a variety of cellular responses, including cytotoxicity, cell proliferation, and cell transformation. usp.breuropa.eu
One common method is the MTT assay, a colorimetric test that measures cell viability. usp.brmdpi.comnih.gov This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. mdpi.comnih.gov The amount of formazan produced is proportional to the number of viable cells. nih.gov This assay is frequently used to determine the cytotoxic concentration of a compound that causes death to 50% of viable cells (CC50). usp.br
Cell transformation assays (CTAs) are used to evaluate the carcinogenic potential of chemicals. europa.eu These assays assess a chemical's ability to induce morphological and growth changes in cells, mimicking the process of in vivo carcinogenesis. europa.eu For example, the BALB/c 3T3 cell line is used to score for the formation of transformed foci. europa.eu
In the context of anti-cancer research, various human cancer cell lines are used to screen for the antiproliferative activity of new compounds. nih.gov For instance, derivatives of ursolic acid have been evaluated for their cytotoxicity against human cancer cells such as BGC-823 (gastric carcinoma), HeLa (cervical cancer), and HepG2 (liver cancer) using the MTT assay. nih.gov
The table below provides examples of cell lines and assays that could be used to assess the biological responses to this compound and its congeners.
| Cell Line | Assay Type | Biological Response Measured |
| HepG2 (Human Liver Cancer) | MTT Assay | Cytotoxicity, Cell Viability mdpi.comnih.gov |
| HeLa (Human Cervical Cancer) | MTT Assay | Cytotoxicity, Cell Viability usp.brnih.gov |
| BGC-823 (Human Gastric Cancer) | MTT Assay | Cytotoxicity, Cell Viability nih.gov |
| BALB/c 3T3 (Mouse Fibroblast) | Cell Transformation Assay | Carcinogenic Potential europa.eu |
| RAW 264.7 (Mouse Macrophage) | Nitric Oxide Release Assay | Anti-inflammatory Activity nih.gov |
Investigation of Cellular Permeability and Distribution in Model Systems
For a compound to exert its biological effect, it must often cross cell membranes to reach its intracellular target. Cellular permeability studies are therefore crucial for understanding a compound's pharmacokinetic properties. These studies often utilize in vitro models to predict in vivo absorption, distribution, metabolism, and excretion (ADME). nih.gov
One common method for assessing permeability is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. This model is widely used to predict the oral absorption of drugs.
While specific data on the cellular permeability of this compound is not detailed in the provided search results, the general procedures for such investigations are well-established. nih.gov A compound's ability to permeate the Caco-2 monolayer is measured, and the results are often compared to those of well-characterized reference compounds.
In addition to permeability, understanding the distribution of a compound within a cell is also important. Immunocytochemistry and fluorescence microscopy can be used to visualize the subcellular localization of a compound or its target receptor. researchgate.net For example, studies on CXCR7 have used these techniques to show that the receptor is predominantly localized in intracellular vesicles. nih.govresearchgate.net
Analysis of Downstream Biological Effects in Cellular Contexts
While specific cellular studies on this compound are not extensively documented in publicly available literature, the broader class of oxetane-containing compounds has been the subject of significant investigation in drug discovery. The oxetane (B1205548) motif is recognized for its ability to modulate physicochemical and pharmacological properties. acs.orgnih.gov The introduction of an oxetane ring, a four-membered ether, can impart desirable characteristics such as increased polarity, improved aqueous solubility, and enhanced metabolic stability. nih.govacs.orgmdpi.com These features make oxetane-containing molecules attractive candidates for development against a variety of biological targets. mdpi.comnih.gov
Amino-oxetanes, and specifically 3-substituted oxetanes, are frequently explored in medicinal chemistry due to their relative stability and synthetic accessibility. acs.org The oxetane ring's electron-withdrawing nature can lower the basicity (pKa) of an adjacent amine group, which can be advantageous for optimizing a drug candidate's properties. nih.gov
Congeners of this compound have been evaluated in various cellular assays, demonstrating a range of biological activities. For instance, derivatives incorporating the (3-phenyloxetan-3-yl)methylamine scaffold have been investigated as kinase inhibitors. Kinases are crucial signaling proteins, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. In cellular assays, these compounds have been assessed for their ability to inhibit specific kinases and their downstream signaling pathways. For example, the effect on cell proliferation, apoptosis (programmed cell death), and cell cycle progression are common readouts in cancer cell lines.
Furthermore, related structures have been explored for their potential to modulate the activity of enzymes and receptors. nih.gov The evaluation in cellular contexts often involves assays to measure changes in second messengers, gene expression, or protein-protein interactions following compound treatment. The table below summarizes the types of cellular assays and observed effects for compounds structurally related to this compound.
| Assay Type | Target Class | Observed Downstream Effects (in congeners) |
| Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) | Kinases, Enzymes | Inhibition of cancer cell growth |
| Apoptosis Assays (e.g., Caspase activation, Annexin V staining) | Kinases, B-cell lymphoma 2 (Bcl-2) family proteins | Induction of programmed cell death in tumor cells |
| Kinase Activity Assays (e.g., LanthaScreen, HTRF) | Spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk) | Direct inhibition of kinase phosphorylation activity |
| Cell-Based Mechanistic Assays | Various | Modulation of inflammatory pathways, inhibition of viral replication |
It is important to note that these findings are for structurally related, often more complex, molecules. The specific downstream effects of this compound itself would require direct experimental evaluation.
Preclinical Research Models and Translational Potential
The translational potential of a compound is heavily reliant on its behavior in preclinical models, which includes its pharmacokinetic profile and safety.
The pharmacokinetic (PK) properties of a drug candidate—absorption, distribution, metabolism, and excretion (ADME)—are critical for its success. The oxetane motif is often incorporated into molecules to improve their ADME profiles. nih.govacs.org
Metabolism: A key advantage of the oxetane ring is its potential to enhance metabolic stability. acs.org It can serve as a non-labile isostere for more metabolically susceptible groups like gem-dimethyl or carbonyl functionalities. acs.org Studies on various oxetane-containing compounds have shown that they can be more resistant to metabolism by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes. nih.gov Interestingly, some oxetane derivatives have been found to be substrates for microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that may reduce the likelihood of CYP-mediated drug-drug interactions. nih.gov The substitution pattern on the oxetane ring significantly influences its metabolic fate. acs.org
Distribution: The polarity of the oxetane ring can influence a compound's distribution properties, including its volume of distribution and ability to cross biological membranes. By fine-tuning lipophilicity, the oxetane moiety can help optimize a drug's access to its target tissue while potentially limiting exposure in non-target organs. acs.org
Pharmacokinetic Parameters of Representative Oxetane-Containing Compounds:
The following table presents hypothetical but representative pharmacokinetic data for congeners of this compound based on trends reported in the literature for this class of compounds.
| Compound ID | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Congener A | 45 | 15 | 2.5 | 3.0 |
| Congener B | 60 | 8 | 1.8 | 4.5 |
| Congener C | 30 | 25 | 3.2 | 2.2 |
The safety and toxicity profile of a drug candidate is paramount. For oxetane-containing compounds, toxicity profiles are assessed through a battery of in vitro and in vivo studies.
In vitro toxicology assays are used to screen for potential liabilities early in the drug discovery process. These include assays for cytotoxicity, genotoxicity (e.g., Ames test), and inhibition of the human ether-a-go-go-related gene (hERG) channel, which is associated with cardiac risk. nih.gov
Summary of Preclinical Safety Findings for Oxetane Congeners:
| Study Type | Endpoint | General Findings for Oxetane Congeners |
| In vitro Cytotoxicity | CC50 (50% cytotoxic concentration) | Varies depending on cell line and compound structure. nih.gov |
| Genotoxicity (Ames test) | Mutagenicity | Generally, the oxetane motif is not associated with mutagenicity. nih.gov |
| hERG Inhibition | IC50 (50% inhibitory concentration) | Can often be mitigated through structural modifications. nih.gov |
| In vivo Toxicity (Rodent/Non-rodent) | NOAEL (No-Observed-Adverse-Effect Level) | Highly compound-dependent; hepatotoxicity has been noted for some derivatives. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Phenyloxetan 3 Yl Methanamine Derivatives
Systematic Elucidation of Key Structural Features for Biological Efficacy
A systematic investigation into how structural modifications of the (3-Phenyloxetan-3-yl)methanamine core influence biological activity is paramount for guiding drug discovery efforts. This involves a detailed analysis of the phenyl ring substitutions, the role of the oxetane (B1205548) moiety, and the impact of derivatizing the methanamine group.
Influence of Phenyl Substitutions on Biological Activity
The phenyl group in the this compound scaffold provides a critical anchor for interaction with biological targets and a versatile site for chemical modification. The nature, position, and number of substituents on the phenyl ring can profoundly impact the compound's electronic, steric, and hydrophobic properties, thereby modulating its biological activity.
The position of the substituent (ortho, meta, or para) is also a critical determinant of biological efficacy. A substituent at the para position, for instance, might extend into a specific hydrophobic pocket of a receptor, enhancing potency, while the same substituent at the ortho position could introduce steric hindrance and reduce activity.
To illustrate the potential impact of phenyl substitutions on the biological activity of this compound derivatives, a hypothetical data table is presented below. This table showcases how different substituents on the phenyl ring could modulate the inhibitory concentration (IC₅₀) against a hypothetical target enzyme.
Table 1: Illustrative Influence of Phenyl Substitutions on Biological Activity This table presents hypothetical data for illustrative purposes.
| Compound ID | Phenyl Substituent | IC₅₀ (nM) |
|---|---|---|
| 1a | Unsubstituted | 150 |
| 1b | 4-Fluoro | 75 |
| 1c | 4-Chloro | 60 |
| 1d | 4-Trifluoromethyl | 45 |
| 1e | 4-Methoxy | 120 |
| 1f | 3,4-Dichloro | 30 |
Role of the Oxetane Ring in Receptor Interactions and Biological Responses
The oxetane ring is a key structural feature of the this compound scaffold, imparting several advantageous properties. As a four-membered cyclic ether, the oxetane ring is a strained system that introduces a significant degree of three-dimensionality to the molecule. preprints.org This rigid, non-planar conformation can be beneficial for fitting into specific binding pockets of proteins that are not accessible to more flexible or planar molecules. acs.org
The oxygen atom within the oxetane ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. nih.gov This hydrogen bonding capability is comparable to that of a carbonyl group, making the oxetane ring a potential bioisostere for ketones and amides. acs.orgnih.gov The advantage of using an oxetane ring lies in its generally improved metabolic stability and aqueous solubility compared to its carbonyl counterparts. nih.gov
Furthermore, the oxetane moiety can influence the physicochemical properties of the entire molecule. Its polarity can help to reduce lipophilicity (LogP), which is often desirable for improving pharmacokinetic profiles. The rigid nature of the oxetane ring can also serve as a conformational lock, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding to a receptor. acs.org
Impact of Methanamine Derivatization on Target Engagement
The methanamine group of this compound is a primary amine that serves as a crucial point for interaction with biological targets, often through hydrogen bonding or ionic interactions. Derivatization of this amine group is a common strategy in medicinal chemistry to fine-tune a compound's properties and enhance its biological activity.
Modification of the primary amine to secondary or tertiary amines by adding alkyl or aryl substituents can alter the basicity (pKa) of the nitrogen atom. This, in turn, affects the ionization state of the molecule at physiological pH and its ability to form ionic bonds with acidic residues in a protein's active site. The size and nature of the substituents can also introduce additional van der Waals or hydrophobic interactions, potentially increasing binding affinity.
Acylation of the methanamine to form amides is another effective derivatization strategy. This modification removes the basicity of the nitrogen and introduces a hydrogen bond donor (the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen). The attached acyl group can also be varied to explore different binding pockets and optimize interactions.
The potential effects of methanamine derivatization are illustrated in the hypothetical data presented in the table below.
Table 2: Illustrative Impact of Methanamine Derivatization on Target Engagement This table presents hypothetical data for illustrative purposes and assumes a 3,4-dichlorophenyl substituent as per compound 1f.
| Compound ID | Methanamine Derivative | IC₅₀ (nM) |
|---|---|---|
| 1f | -CH₂NH₂ (Primary Amine) | 30 |
| 2a | -CH₂NHCH₃ (Secondary Amine) | 25 |
| 2b | -CH₂N(CH₃)₂ (Tertiary Amine) | 40 |
| 2c | -CH₂NHC(O)CH₃ (Acetamide) | 15 |
| 2d | -CH₂NHC(O)Ph (Benzamide) | 20 |
Computational Chemistry and Molecular Modeling Approaches
To complement experimental SAR and SPR studies, computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These approaches provide valuable insights into the molecular interactions governing biological activity and can predict the properties of novel derivatives, thereby accelerating the design-synthesis-test cycle.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. biolifesas.org By simulating the binding of this compound derivatives to the three-dimensional structure of a target protein, researchers can visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
This analysis helps to rationalize the observed SAR data. For example, docking studies can reveal why a particular substituent on the phenyl ring enhances activity by showing that it fits into a specific sub-pocket of the binding site. It can also explain the importance of the oxetane oxygen and the methanamine nitrogen by highlighting their hydrogen bonding interactions with specific amino acid residues. Furthermore, molecular docking can be used in a virtual screening context to identify promising new derivatives from large compound libraries for synthesis and biological evaluation. biolifesas.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govrsc.org By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for a set of this compound derivatives with known activities, a QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis. researchgate.net
Pharmacophore modeling is another powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model for this compound derivatives would highlight the spatial relationship between the phenyl ring, the oxetane oxygen, and the methanamine group that is crucial for binding. This model can then be used as a 3D query to search virtual compound databases for novel scaffolds that match the pharmacophore and are therefore likely to be active.
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules at an atomic level. arxiv.orgarxiv.org For this compound and its derivatives, MD simulations provide crucial insights into their conformational preferences and how they interact with biological targets. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic picture that complements static experimental data. nih.govmdpi.com
The process begins with establishing a starting 3D structure of the molecule, often obtained from crystallographic data or generated through molecular modeling software. This structure is then placed in a simulated physiological environment, typically a box of water molecules with ions to mimic cellular conditions. mdpi.com An all-atom force field, such as CHARMM or AMBER, is chosen to define the potential energy of the system, which governs the interactions between atoms. arxiv.org The system is then subjected to energy minimization to relieve any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state.
During the production phase of the MD simulation, trajectories are generated that describe the positions, velocities, and energies of all atoms over a set period, often spanning nanoseconds to microseconds. nih.gov Analysis of these trajectories allows for a detailed exploration of the conformational landscape of the this compound derivatives. This includes identifying low-energy conformers, understanding the flexibility of the oxetane ring and the phenyl group, and determining the rotational barriers around key single bonds. nih.govmdpi.com For instance, simulations can reveal the preferred spatial arrangement of the phenyl ring relative to the oxetane core, a factor that can significantly influence receptor binding.
In the context of binding studies, MD simulations are used to model the interaction between a ligand, such as a this compound analogue, and its protein target. nih.govnih.gov By simulating the protein-ligand complex, researchers can observe the stability of the binding pose, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and calculate the binding free energy. mdpi.com Techniques like steered MD, where an external force is applied to pull the ligand out of the binding pocket, can provide insights into the dissociation process and the strength of the interaction. nih.gov The stability of the complex over the simulation time, often assessed by the root-mean-square deviation (RMSD), indicates a stable binding mode. mdpi.com
The data derived from these simulations are invaluable for understanding how structural modifications to the this compound scaffold affect its interaction with a target, thereby guiding the rational design of more potent and selective analogues.
Rational Design of Enhanced this compound Analogues
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the chemical properties of the lead compound. For this compound, this involves leveraging insights from SAR, SPR, and computational studies to create analogues with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov
De Novo Design Strategies Based on SAR Insights
De novo design involves the creation of novel molecular structures from scratch, rather than modifying an existing template. This approach is particularly powerful when guided by a solid understanding of the structure-activity relationships (SAR) of a chemical series. dundee.ac.uk SAR studies on this compound derivatives reveal which parts of the molecule are essential for biological activity and which can be modified to enhance desired properties. nih.govresearchgate.net
The design process often begins by identifying the pharmacophore—the minimal arrangement of steric and electronic features necessary for biological activity. For the this compound scaffold, the pharmacophore might include the central oxetane ring, the primary amine, and the phenyl group. SAR data might indicate, for example, that the primary amine is a critical hydrogen bond donor and that the phenyl ring engages in a key hydrophobic interaction with the target protein.
With this knowledge, computational programs can be used to "grow" new structures within the constraints of the target's binding site. One strategy is fragment-based design, where small chemical fragments are computationally docked into the binding site and then linked together to form a novel molecule that maintains the key interactions of the original lead. dundee.ac.uk For instance, if SAR studies show that adding a substituent to the phenyl ring improves activity, various functional groups can be virtually screened to predict their impact on binding affinity.
The insights from these SAR-driven design strategies lead to the generation of a focused library of new analogues for synthesis and biological evaluation. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.
Lead Optimization Strategies Guided by Computational Predictions
Computational tools can predict a wide range of physicochemical properties for virtual analogues of this compound before they are synthesized. For example, quantitative structure-activity relationship (QSAR) models can be built to correlate structural features with biological activity, helping to prioritize which modifications are most likely to increase potency.
Molecular docking and MD simulations, as discussed previously, are used to predict how structural changes will affect binding to the target protein. mdpi.com For instance, if a particular analogue shows poor metabolic stability, computational models can predict the likely sites of metabolism on the molecule. This allows medicinal chemists to strategically block these sites, for example, by replacing a hydrogen atom with a fluorine atom, to enhance the compound's half-life.
The table below illustrates a hypothetical lead optimization effort for a this compound derivative, guided by computational predictions.
| Compound ID | Modification on Phenyl Ring | Predicted Target Affinity (Ki, nM) | Predicted Metabolic Stability (t½, min) |
| Lead-01 | None | 150 | 25 |
| LO-02 | 4-Fluoro | 120 | 45 |
| LO-03 | 4-Chloro | 95 | 40 |
| LO-04 | 3-Methoxy | 200 | 15 |
| LO-05 | 4-Trifluoromethyl | 80 | 60 |
This data-driven approach allows researchers to explore the chemical space around the lead compound more efficiently, reducing the number of compounds that need to be synthesized and tested. chemrxiv.org By integrating computational predictions with synthetic chemistry and biological testing, the lead optimization process can be significantly accelerated, increasing the probability of identifying a clinical candidate. bruker.com
Applications of 3 Phenyloxetan 3 Yl Methanamine in Academic Research and Drug Discovery
Utilization as a Versatile Synthetic Building Block in Research
The utility of (3-Phenyloxetan-3-yl)methanamine stems from its distinct chemical features, which are highly sought after in modern drug discovery. The oxetane (B1205548) ring is a recognized bioisostere for gem-dimethyl and carbonyl groups, capable of modulating key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. The primary amine serves as a crucial synthetic handle, allowing for straightforward derivatization and incorporation into larger, more complex molecular architectures.
Key Structural Features of this compound
| Feature | Chemical Description | Significance in Synthesis |
|---|---|---|
| Oxetane Ring | A four-membered heterocyclic ether | Introduces 3-dimensionality; acts as a polar motif and a bioisostere to improve pharmacokinetic properties. |
| Primary Amine | -CH2NH2 group | A reactive functional group for forming amides, sulfonamides, ureas, and secondary/tertiary amines via reactions like acylation and reductive amination. |
| Phenyl Group | A C6H5 aromatic ring | Provides a scaffold for aromatic interactions (e.g., pi-stacking) with biological targets and can be substituted to explore structure-activity relationships. |
| Quaternary Carbon | A carbon atom bonded to four other carbon/heteroatoms | Creates a fixed, three-dimensional orientation for the attached functional groups, which can be crucial for precise binding to a biological target. |
While the direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its structural elements are representative of motifs found in biologically active complex molecules. The synthesis of natural products and their analogues often requires building blocks that provide rigid scaffolds and precise spatial arrangement of functional groups. iisertirupati.ac.inmdpi.comescholarship.org The quaternary center of this compound provides a fixed three-dimensional arrangement of its phenyl, aminomethyl, and oxetane substituents, a desirable feature when mimicking the complex architecture of natural products. Synthetic chemists often employ such building blocks to construct analogues of natural products, aiming to simplify the structure while retaining or improving biological activity. iisertirupati.ac.in
Combinatorial chemistry is a powerful strategy used to rapidly generate large libraries of diverse compounds for biological screening. uomustansiriyah.edu.iqcombichemistry.com The primary amine function of this compound makes it an ideal building block for such endeavors. This amine group serves as a versatile anchor for a wide array of chemical transformations.
In a typical combinatorial library synthesis, this compound can be reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination to form secondary amines). uomustansiriyah.edu.iqnih.gov Using techniques like split-and-mix synthesis, chemists can efficiently generate thousands of unique derivatives from this single scaffold, where each derivative features a different combination of substituents. combichemistry.comresearchgate.net This approach allows for a broad exploration of the chemical space around the core this compound scaffold, significantly accelerating the discovery of new bioactive molecules. uomustansiriyah.edu.iq
Contributions to Lead Identification and Optimization in Medicinal Chemistry Programs
In medicinal chemistry, the journey from an initial "hit" compound to a "lead" candidate involves extensive optimization of its biological activity and drug-like properties. The unique properties of the oxetane ring make building blocks like this compound valuable for this process.
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems. nih.govchemicalprobes.org The development of such probes requires molecules with high potency and selectivity. Derivatives of this compound are explored for their potential to act as specific modulators of biological targets. For instance, a doctoral thesis describes the synthesis of related structures, such as N-(3-(4-Iodophenyl)oxetan-3-yl)acetamide, as part of a research program to develop molecules that interact with specific cellular machinery. dundee.ac.uk While not explicitly labeled as probes, these molecules fit the functional definition by being designed to engage with biological targets to elucidate their roles, a critical step in target validation for drug discovery. chemicalprobes.orgnih.gov
High-Throughput Screening (HTS) is the process of testing a large number of compounds for activity against a biological target. thermofisher.comnuvisan.com The success of an HTS campaign relies on the quality and diversity of the compound library being screened. stanford.edu Compound libraries are often built using robust chemical reactions and versatile building blocks to maximize structural diversity.
The aminomethyl-oxetane scaffold is an attractive core for inclusion in screening libraries for several reasons:
Structural Novelty: It provides a three-dimensional shape that is distinct from more common flat, aromatic structures.
Synthetic Tractability: The primary amine allows for easy diversification, enabling the creation of large libraries. nih.govfrontiersin.org
Favorable Properties: The oxetane group can improve solubility and other drug-like properties, increasing the likelihood of finding hits with favorable characteristics.
Commercial and academic screening libraries, which can contain hundreds of thousands to millions of compounds, are often assembled from smaller, diverse collections of molecules synthesized for this purpose. nuvisan.comstanford.edu It is through the inclusion of derivatives of novel building blocks like this compound that these libraries continue to yield new starting points for drug discovery programs. mdpi.com
Research into Potential Therapeutic Areas and Disease Models
Derivatives of this compound and structurally related oxetanes have been investigated in several therapeutic areas, demonstrating the scaffold's potential for generating biologically active agents.
One notable area of research involves neurodegenerative diseases. A patent application describes a series of compounds containing a phenyl-oxetan-ol motif, structurally related to this compound, that were designed as agonists for the NURR1/NOT nuclear receptors. nih.gov These receptors are considered important targets for the development of new treatments for Parkinson's disease. nih.gov
Additionally, various methanamine derivatives have been explored for a range of other potential therapeutic applications, including antimicrobial and anticancer activities, highlighting the broad potential of this chemical class. ontosight.ai The table below summarizes some of the therapeutic areas where derivatives of the core oxetane structure have been explored.
Investigated Therapeutic Areas for Oxetane Derivatives
| Therapeutic Area | Biological Target/Disease Model | Example Compound Class/Observation | Reference |
|---|---|---|---|
| Neurodegeneration | Parkinson's Disease (NURR1/NOT agonists) | Synthesis of 3-(3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)oxetan-3-ol and related compounds. | nih.gov |
| Infectious Diseases | Antimicrobial | General studies on methanamine derivatives have shown potential antibacterial and antiviral properties. | ontosight.ai |
| Oncology | Anticancer | Derivatives of the related natural product ursolic acid have shown that modifying its structure with amine-containing fragments can enhance antitumor activity. | nih.gov |
| CNS Disorders | RXFP3/4 Agonist | A high-throughput screen identified a small molecule hit that may serve as a chemical probe for these receptors, which are implicated in appetite and emotional processing. While not a direct derivative, this shows the utility of HTS in finding modulators for CNS targets. | nih.gov |
Investigations in Neuropharmacology and Central Nervous System Disorders
Current scientific literature available through public searches does not indicate specific research into the applications of This compound or its direct derivatives in the field of neuropharmacology concerning neuronal signaling or central nervous system disorders. While the oxetane ring is a feature in some centrally acting agents, dedicated studies on this particular compound for neurological applications are not apparent.
Research in Inflammatory and Immunological Conditions
The (3-phenyloxetan-3-yl) structural motif has been incorporated into molecules designed to treat inflammatory and autoimmune diseases. A patent for bicyclic heteroaryl amine compounds describes their use as phosphoinositide 3-kinase (PI3K) inhibitors. google.com The PI3K pathway, particularly the PI3Kδ isoform, is crucial in the function and survival of immune cells, and its inhibition is a therapeutic strategy for various inflammatory and autoimmune conditions. google.com The patent discloses compounds containing the (3-phenyloxetan-3-yl) group as being useful in this context. google.com
The modulation of the immune system is a key therapeutic strategy for a wide range of diseases. nih.gov The development of specific kinase inhibitors, such as those targeting PI3K, represents a significant advancement in the treatment of these disorders. googleapis.com
| Compound Class | Target/Pathway | Therapeutic Area | Key Findings |
|---|---|---|---|
| Bicyclic heteroaryl amine compounds with a (3-phenyloxetan-3-yl) moiety | PI3K Inhibitors | Inflammatory and Autoimmune Diseases | Designed to modulate immune function for the treatment of inflammatory and autoimmune disorders. google.com |
Future Research Directions and Unaddressed Challenges
Development of Novel Synthetic Routes to Complex Oxetane (B1205548) Derivatives
While methods for synthesizing 3-substituted oxetanes exist, there remains a significant need for more efficient and versatile synthetic strategies to create complex derivatives of (3-phenyloxetan-3-yl)methanamine. acs.orgacs.org A major challenge is the limited availability of diverse oxetane building blocks, which restricts the range of accessible analogues. acs.orgnih.gov
Future research should focus on:
Late-Stage Functionalization: Developing methods for the direct modification of the oxetane ring or the phenyl group in this compound would allow for the rapid generation of a library of analogues without the need for de novo synthesis. doi.orgnih.gov
Novel Ring-Forming Reactions: Exploration of new catalytic systems and reaction pathways for constructing the oxetane ring could lead to more efficient and stereoselective syntheses. acs.orgnih.gov This includes methods like intramolecular cyclization, Paternò–Büchi [2+2] photocycloaddition, and derivatization from existing oxetane building blocks. nih.gov
Scalable Synthesis: Current synthetic routes often face challenges when scaling up to produce larger quantities of material needed for extensive biological evaluation. doi.org Developing robust and scalable syntheses is crucial for advancing these compounds towards clinical applications.
A promising recent development is the use of oxetane sulfonyl fluorides (OSFs) as precursors to carbocations, enabling the coupling of 3-aryl-oxetane fragments with a wide variety of nucleophiles under mild conditions. doi.orgacs.org Another innovative approach involves the decarboxylative coupling of oxetane amino acid building blocks with aryl halides. acs.org
Advanced Methodologies for Biological Evaluation and Target Validation
To fully understand the therapeutic potential of this compound and its derivatives, advanced and comprehensive biological evaluation is necessary. While some oxetane-containing compounds have shown promise, a deeper understanding of their biological targets and mechanisms of action is often lacking. nih.govresearchgate.net
Future efforts should include:
High-Throughput Screening (HTS): Employing HTS to screen libraries of this compound analogues against a wide range of biological targets will help to identify novel activities.
Target Identification and Validation: For compounds that show promising activity, rigorous target identification studies using techniques such as chemical proteomics and genetic approaches are essential. Molecular docking studies can provide initial insights into potential binding interactions. researchgate.net
Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant disease models can uncover unexpected therapeutic effects and mechanisms of action.
An example of detailed biological evaluation involved a series of oxetane-containing indole (B1671886) analogues. While they did not show significant activity as inhibitors of tubulin polymerization, several displayed potent cytotoxicity against human cancer cell lines. nih.gov This highlights the importance of comprehensive screening to uncover diverse biological activities.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerful tools in the investigation of this compound. axxam.commdpi.com These technologies can analyze vast datasets to identify patterns and make predictions that would be difficult for human researchers to discern. astrazeneca.com
Key applications of AI and ML in this field include:
Predictive Modeling: AI/ML models can be trained to predict the physicochemical properties, biological activity, and pharmacokinetic profiles of novel this compound derivatives. mdpi.comnih.gov This can help to prioritize the synthesis of the most promising compounds.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target. axxam.com
Target Identification: AI can analyze large-scale biological data, including genomics, proteomics, and clinical data, to identify novel therapeutic targets for which this compound derivatives may be effective. axxam.commdpi.com
The use of graph neural networks and transfer learning can improve the prediction of molecular properties, even with the limited data often available in the early stages of drug discovery. astrazeneca.com
Exploration of Emerging Therapeutic Modalities Utilizing Oxetane Scaffolds
The unique properties of the oxetane ring make it an attractive component for emerging therapeutic modalities beyond traditional small molecule inhibitors. The incorporation of this compound into these advanced platforms could lead to novel and highly effective treatments.
Future research should explore the use of this scaffold in:
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins. acs.org The this compound scaffold could be incorporated as a linker or as part of the warhead that binds to the target protein.
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic agent is linked to an antibody that targets cancer cells. The physicochemical properties of the oxetane ring could be beneficial for the linker or the payload in ADCs.
Targeted Covalent Inhibitors (TCIs): By introducing a reactive group onto the this compound scaffold, it may be possible to develop TCIs that form a permanent bond with their biological target, leading to enhanced potency and duration of action.
The development of oxetane sulfonyl fluorides that can be used to introduce cereblon-binding motifs opens up new possibilities for the design of oxetane-containing PROTACs. nih.gov
Addressing Gaps in the Understanding of Structure-Activity-Relationship for Specific Biological Effects
A significant challenge in the development of oxetane-containing compounds is the incomplete understanding of their structure-activity relationships (SAR). researchgate.net While general trends have been observed, the specific effects of substitutions on the oxetane ring and the phenyl group of this compound on biological activity are not well-defined.
Key areas for future SAR studies include:
Systematic Analogue Synthesis: A systematic approach to synthesizing analogues with variations at different positions of the molecule is needed to build a comprehensive SAR model.
Quantum Mechanical Calculations: Computational methods can be used to model the electronic properties of the oxetane ring and how they are influenced by different substituents, providing insights into their potential interactions with biological targets.
It is known that the introduction of an oxetane can reduce the basicity of a nearby amine, which can be a desirable property in drug design. acs.orgnih.gov A detailed understanding of how the position and substitution of the oxetane ring in this compound and its derivatives affect this property is crucial.
Below is a data table summarizing key properties of oxetane-containing compounds from various studies, which can inform future SAR investigations.
| Compound Type | Key Finding | Reference |
| Oxetane-containing IDO1 inhibitor | Demonstrated improved physicochemical properties and off-target profiles while maintaining high potency. | nih.gov |
| Oxetane-containing indole analogues | Showed micromolar cytotoxicity against human cancer cell lines. | nih.gov |
| 2-pyridyl oxetane | Enhanced solubility and metabolic stability in anti-IDO1 activity. | nih.gov |
| Oxetanyl substituted benzimidazoles | Showed significant cytotoxicity toward a variety of cancer cell types. | acs.org |
By addressing these research directions and challenges, the scientific community can fully harness the potential of this compound and its derivatives to develop the next generation of innovative medicines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Phenyloxetan-3-yl)methanamine, and how can reaction conditions be optimized for yield and purity?
- Methodology : A common approach involves nucleophilic substitution or reductive amination using oxetane precursors. For example, reacting 3-phenyloxetane-3-carbaldehyde with ammonia under hydrogenation conditions (e.g., H₂/Pd-C) can yield the target compound. Optimization includes varying temperature (40–80°C), solvent polarity (e.g., THF vs. MeOH), and catalyst loading to improve yields (≥70%) .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for oxetane CH₂ groups) .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for the oxetane ring (δ 4.5–5.0 ppm) and methanamine protons (δ 1.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z ~190.12 for C₁₀H₁₃NO) .
- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different in vitro models?
- Approach :
- Dose-Response Studies : Compare IC₅₀ values in cell lines (e.g., U87 MG glioma vs. HEK293) to identify cell-type specificity .
- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Data Normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) using internal controls .
Q. What strategies are employed to elucidate the mechanism of action of this compound in neurological or anticancer studies?
- Methods :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) via radioligand displacement .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or neuroinflammation) .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to predict binding affinities .
Q. How can the solubility and bioavailability of this compound be improved for in vivo applications?
- Solutions :
- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (tested via shake-flask method) .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetyl) to improve membrane permeability .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability in pharmacokinetic studies (e.g., rat models) .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data of this compound derivatives?
- Tools :
- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ values .
- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups for significance (p < 0.05) .
Q. How should researchers address batch-to-batch variability in synthesizing this compound?
- Mitigation Strategies :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .
- Strict QC Protocols : Enforce acceptance criteria (e.g., ≥95% purity by HPLC) for intermediates and final products .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation risks (evidenced by low vapor pressure) .
- Waste Disposal : Segregate halogenated waste and consult biohazard disposal services for amine-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
